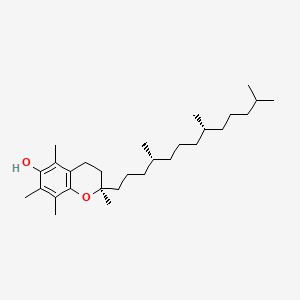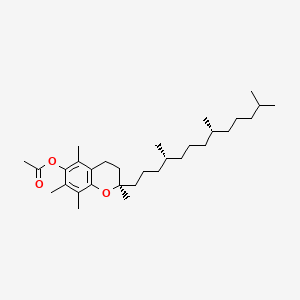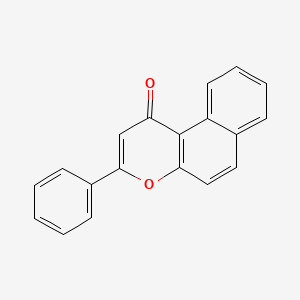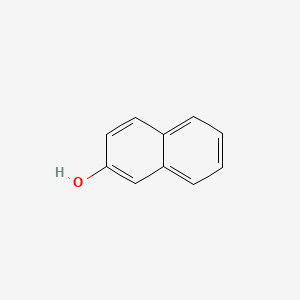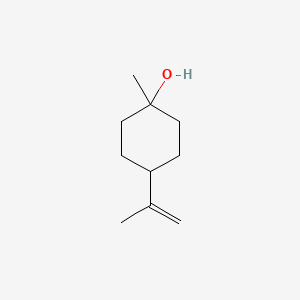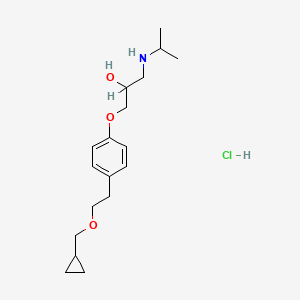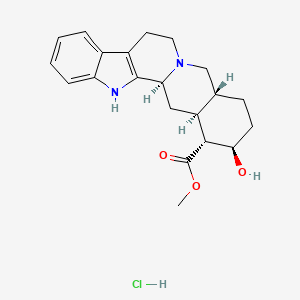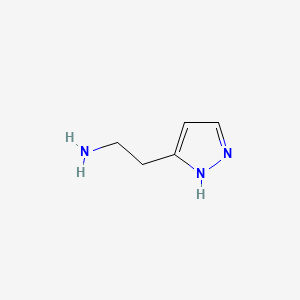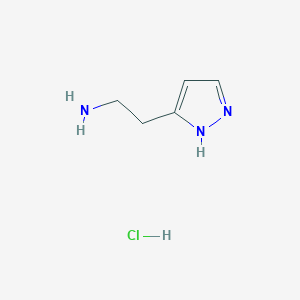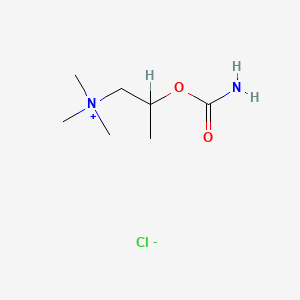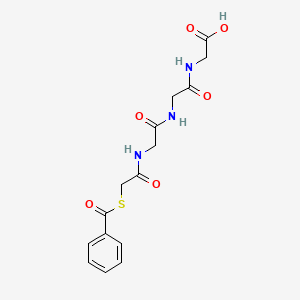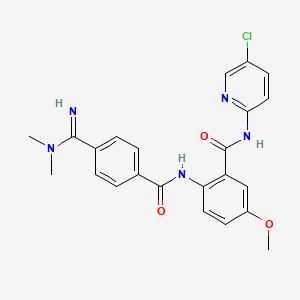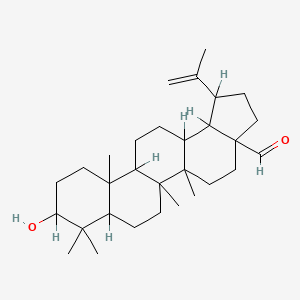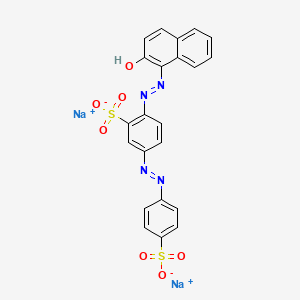
ビエブリッヒスカーレット
概要
説明
. It is primarily used in histological staining, particularly in Lillie’s trichrome stain, to differentiate between various tissue components. The dye is known for its vibrant red color and is used to color hydrophobic materials like fats and oils .
科学的研究の応用
Biebrich scarlet has a wide range of applications in scientific research:
Histology: Used in Lillie’s trichrome stain to differentiate between muscle fibers, collagen, and cytoplasm.
Cell Biology: Employed as a fluorescent stain for identifying eosinophils and other cellular components.
Environmental Science: Used in studies involving the degradation of synthetic dyes and their removal from wastewater.
Material Science: Utilized in the fabrication of nanocomposites for photocatalytic degradation of pollutants.
作用機序
Target of Action
Biebrich Scarlet is primarily used as a dye in histological staining, specifically in Masson’s Trichrome procedure . Its primary targets are the acidophilic tissue components, including muscle fibers, collagen, and erythrocytes .
Mode of Action
The tissue is stained first with the acid dye, Biebrich Scarlet, which binds with the acidophilic tissue components . When treated with phosphotungstic or phosphomolybdic acid, the less permeable components retain the red color, while the red is pulled out of the collagen .
Biochemical Pathways
It is known that the dye interacts with tissue components through electrostatic interactions . The dye’s azo bonds can be degraded through photocatalysis or enzymatic action, such as with lignin peroxidase .
Pharmacokinetics
It is known that the dye can have harmful effects on living and non-living organisms in natural water . Therefore, the pollutant must be removed, which involves absorption, membrane filtration, precipitation, ozonation, fungal detachment, and electrochemical separation .
Result of Action
The result of Biebrich Scarlet’s action is the staining of acidophilic tissue components, allowing for the differentiation of muscle fibers, collagen, and erythrocytes in histological samples . This provides valuable information for the diagnosis and study of various diseases.
Action Environment
The action of Biebrich Scarlet can be influenced by various environmental factors. For instance, the dye’s effectiveness can be affected by the pH of the solution, as this can influence the charge of the tissue components and the dye itself. Additionally, the presence of other ions in the solution can also impact the dye’s binding to its targets .
準備方法
Synthetic Routes and Reaction Conditions
Biebrich scarlet is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the azo dye.
The reaction conditions often involve maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of Biebrich scarlet involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through filtration and recrystallization .
化学反応の分析
Types of Reactions
Biebrich scarlet undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The aromatic rings in Biebrich scarlet can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile
Major Products Formed
Oxidation: Various oxidized derivatives of the aromatic rings.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds
類似化合物との比較
Similar Compounds
Ponceau B: Another red dye used in histological staining, similar in structure and application to Biebrich scarlet.
Acid Red 66: A dye with similar staining properties and applications.
Uniqueness
Biebrich scarlet is unique in its ability to provide high-contrast staining in histological applications. Its vibrant red color and strong binding affinity make it particularly useful for differentiating between various tissue components. Additionally, its use in fluorescent staining provides enhanced imaging capabilities compared to other dyes .
特性
CAS番号 |
4196-99-0 |
|---|---|
分子式 |
C22H16N4NaO7S2 |
分子量 |
535.5 g/mol |
IUPAC名 |
disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H16N4O7S2.Na/c27-20-12-5-14-3-1-2-4-18(14)22(20)26-25-19-11-8-16(13-21(19)35(31,32)33)24-23-15-6-9-17(10-7-15)34(28,29)30;/h1-13,27H,(H,28,29,30)(H,31,32,33); |
InChIキー |
NWCQPXYQFBNCDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |
外観 |
Solid powder |
Key on ui other cas no. |
4196-99-0 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Biebrich scarlet; NSC 79710; NSC-79710; NSC79710 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Biebrich scarlet interact with biological tissues?
A1: Biebrich scarlet is an anionic dye that primarily interacts with cationic sites in tissues. This interaction is driven by electrostatic forces, primarily with basic proteins rich in arginine, histidine, and lysine residues [, ]. The dye can also interact with polyanions like acid mucosubstances, leading to metachromatic staining [].
Q2: What are the different staining patterns observed with Biebrich scarlet and what do they indicate?
A2: Biebrich scarlet exhibits both orthochromatic (pink-red) and metachromatic (red-orange) staining. Orthochromatic staining at alkaline pH (9.0-10.0) is indicative of strongly basic proteins, commonly found in structures like spermatozoa, eosinophil granules, Paneth cell granules, and elastic fibers [, ]. Metachromatic staining, on the other hand, occurs due to the dye's interaction with polyanions like acid mucosubstances found in nuclei, mast cell granules, and certain mucous secretions [, ].
Q3: How does the pH of the staining solution affect Biebrich scarlet staining?
A3: Biebrich scarlet's staining properties are highly pH-dependent. At alkaline pH (9.0-10.0), it selectively stains basic proteins, with the intensity of staining reflecting the protein's basicity. Staining at lower pH levels is less specific []. This pH dependency allows researchers to differentiate between structures based on their relative basicity.
Q4: Can Biebrich scarlet staining be used to differentiate between different types of collagen?
A4: Yes, studies have shown that after mordanting with phosphomolybdic (PMo) or phosphotungstic (PW) acid, Biebrich scarlet can differentially stain collagen types. Dense collagen, as seen in the gastric submucosa and dermis, stains dark blue, while loose areolar fibers and fat septa exhibit a light green color []. This differential staining pattern allows for a more detailed analysis of collagen distribution in tissues.
Q5: What is the molecular formula and molecular weight of Biebrich scarlet?
A5: Biebrich scarlet has the molecular formula C22H16N4Na2O7S2 and a molecular weight of 558.52 g/mol [].
Q6: What are the characteristic spectroscopic features of Biebrich scarlet?
A6: Biebrich scarlet exhibits a major absorption peak at 505 nm in its free form. Upon binding to basic proteins (orthochromatic staining), this peak experiences a slight red shift with a decrease in intensity. In the presence of polyanions (metachromatic staining), the maximum absorption shifts to 485 nm [, ]. These spectral changes can be used to differentiate between the types of interactions occurring between the dye and the target molecule.
Q7: What are some common applications of Biebrich scarlet in biological staining?
A7: Biebrich scarlet finds application in various histological staining procedures:
- Identification of basic proteins: It is used to visualize strongly basic proteins in structures like eosinophil granules, Paneth cell granules, and spermatozoa [, , ].
- Detection of acid mucosubstances: Metachromatic staining with Biebrich scarlet helps identify acid mucosubstances in tissues like mast cell granules and mucous secretions [, ].
- Collagen staining: In conjunction with mordants like phosphomolybdic or phosphotungstic acid, Biebrich scarlet differentiates between dense and loose collagen types [].
- Combined staining techniques: Biebrich scarlet is often incorporated into multi-step staining protocols like Masson's trichrome [, ] and Movat's pentachrome [], allowing for the simultaneous visualization of multiple tissue components.
Q8: What is known about the environmental impact of Biebrich scarlet?
A9: Biebrich scarlet, like many azo dyes, raises environmental concerns due to its potential toxicity and persistence in water bodies. It can disrupt aquatic ecosystems and pose risks to human health if present in drinking water sources [].
Q9: What approaches have been explored for the degradation and removal of Biebrich scarlet from wastewater?
A9: Several methods have been investigated for the decolorization and degradation of Biebrich scarlet, including:
- Biodegradation: Studies have focused on utilizing white-rot fungi [, ] and bacteria [, ] capable of degrading Biebrich scarlet into less harmful products.
- Adsorption: Various adsorbent materials, such as leather wastes [] and chitosan-coated cherry stones powder [], have demonstrated the ability to effectively remove Biebrich scarlet from aqueous solutions.
- Photocatalytic Degradation: Research has explored the use of photocatalysts like MBIR Dowex-1x8 [] and SnO2/CuO/polymer films [] to degrade Biebrich scarlet under UV/Visible light or simulated solar irradiation.
Q10: Are there any alternative dyes that can be used in place of Biebrich scarlet for histological staining?
A10: Yes, several dyes can potentially substitute for Biebrich scarlet in specific staining protocols depending on the target structures and desired staining outcome. Some alternatives include:
- Ponceau de Xylidine and Woodstain Scarlet: These are isomers of Biebrich scarlet and exhibit similar staining characteristics, particularly at alkaline pH [].
- Acid Fuchsin: Often used in combination with Biebrich scarlet, it stains cytoplasm and muscle fibers [, ].
- Crocein Scarlet: This dye shares structural similarities with Biebrich scarlet and may be used as an alternative in some staining protocols [].
Q11: When was Biebrich scarlet first synthesized and what were its initial applications?
A12: Biebrich scarlet holds historical significance as the first commercial bis-azo dye, introduced in 1879 in Biebrich on Rhine, Germany []. Initially, it found widespread use as a textile dye due to its vibrant color.
Q12: How has the research on Biebrich scarlet evolved over time?
A13: While initially employed as a textile dye, Biebrich scarlet's use expanded to encompass biological applications, particularly in histological staining. Research initially focused on understanding its staining mechanisms and optimal staining conditions [, , ]. Later studies explored its interactions with different biomolecules and its utility in distinguishing various tissue components [, ]. More recently, research has shifted towards addressing the environmental impact of Biebrich scarlet and developing efficient methods for its degradation and removal from wastewater [, , , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


